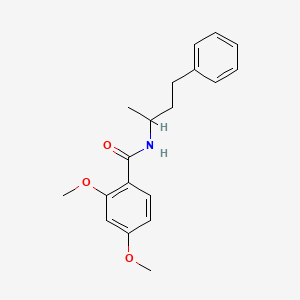![molecular formula C19H18BrNO4 B3946614 1-methyl-2-oxo-2-phenylethyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B3946614.png)
1-methyl-2-oxo-2-phenylethyl 4-[(4-bromophenyl)amino]-4-oxobutanoate
説明
1-methyl-2-oxo-2-phenylethyl 4-[(4-bromophenyl)amino]-4-oxobutanoate, also known as BOC-L-Phe-4-Br-OBzl, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a derivative of the amino acid phenylalanine and has been synthesized using various methods.
科学的研究の応用
1-methyl-2-oxo-2-phenylethyl 4-[(4-bromophenyl)amino]-4-oxobutanoateBr-OBzl has been studied extensively for its potential applications in drug development. It has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This inhibition can lead to increased insulin secretion and improved glucose tolerance, making 1-methyl-2-oxo-2-phenylethyl 4-[(4-bromophenyl)amino]-4-oxobutanoateBr-OBzl a potential treatment for type 2 diabetes.
作用機序
The mechanism of action of 1-methyl-2-oxo-2-phenylethyl 4-[(4-bromophenyl)amino]-4-oxobutanoateBr-OBzl involves the inhibition of DPP-IV activity. DPP-IV is an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are involved in the regulation of glucose metabolism. Inhibition of DPP-IV activity leads to increased levels of GLP-1 and GIP, which in turn stimulate insulin secretion and improve glucose tolerance.
Biochemical and Physiological Effects
Studies have shown that 1-methyl-2-oxo-2-phenylethyl 4-[(4-bromophenyl)amino]-4-oxobutanoateBr-OBzl can improve glucose tolerance and increase insulin secretion in animal models of type 2 diabetes. It has also been shown to reduce blood glucose levels and improve insulin sensitivity in these models. Additionally, 1-methyl-2-oxo-2-phenylethyl 4-[(4-bromophenyl)amino]-4-oxobutanoateBr-OBzl has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic benefits.
実験室実験の利点と制限
1-methyl-2-oxo-2-phenylethyl 4-[(4-bromophenyl)amino]-4-oxobutanoateBr-OBzl has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It also has a well-defined mechanism of action, which makes it a useful tool for studying the regulation of glucose metabolism. However, one limitation of 1-methyl-2-oxo-2-phenylethyl 4-[(4-bromophenyl)amino]-4-oxobutanoateBr-OBzl is that it is not selective for DPP-IV and can inhibit other enzymes, which may lead to off-target effects.
将来の方向性
There are several potential future directions for research on 1-methyl-2-oxo-2-phenylethyl 4-[(4-bromophenyl)amino]-4-oxobutanoateBr-OBzl. One area of interest is the development of more selective DPP-IV inhibitors that do not have off-target effects. Another area of interest is the investigation of the long-term effects of 1-methyl-2-oxo-2-phenylethyl 4-[(4-bromophenyl)amino]-4-oxobutanoateBr-OBzl on glucose metabolism and insulin sensitivity. Additionally, research could focus on the potential anti-inflammatory effects of 1-methyl-2-oxo-2-phenylethyl 4-[(4-bromophenyl)amino]-4-oxobutanoateBr-OBzl and their implications for the treatment of type 2 diabetes. Finally, studies could investigate the potential use of 1-methyl-2-oxo-2-phenylethyl 4-[(4-bromophenyl)amino]-4-oxobutanoateBr-OBzl in combination with other drugs for the treatment of type 2 diabetes.
Conclusion
In conclusion, 1-methyl-2-oxo-2-phenylethyl 4-[(4-bromophenyl)amino]-4-oxobutanoateBr-OBzl is a chemical compound that has potential applications in drug development for the treatment of type 2 diabetes. It inhibits the activity of DPP-IV, leading to increased insulin secretion and improved glucose tolerance. 1-methyl-2-oxo-2-phenylethyl 4-[(4-bromophenyl)amino]-4-oxobutanoateBr-OBzl has advantages for use in lab experiments, but also has limitations due to its lack of selectivity. Future research could focus on developing more selective DPP-IV inhibitors, investigating the long-term effects of 1-methyl-2-oxo-2-phenylethyl 4-[(4-bromophenyl)amino]-4-oxobutanoateBr-OBzl, and exploring its potential anti-inflammatory effects.
特性
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) 4-(4-bromoanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO4/c1-13(19(24)14-5-3-2-4-6-14)25-18(23)12-11-17(22)21-16-9-7-15(20)8-10-16/h2-10,13H,11-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYYFKYWGDBIPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)OC(=O)CCC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B3946534.png)
![ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B3946540.png)

![1H-indole-2,3-dione 3-{[4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]hydrazone}](/img/structure/B3946556.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(propylsulfonyl)piperazine](/img/structure/B3946559.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-chlorophenyl)ethanone](/img/structure/B3946563.png)
![2-(benzylthio)-N-[1-(4-bromophenyl)ethyl]benzamide](/img/structure/B3946565.png)
![1-[(2-nitrophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate](/img/structure/B3946568.png)
![1-isopropyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]piperidine-4-carboxamide](/img/structure/B3946573.png)
![[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B3946594.png)
![1-(1-benzyl-4-piperidinyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3946595.png)

![2-[(3,4-dichlorophenyl)amino]-1-methyl-2-oxoethyl 4-hydroxybenzoate](/img/structure/B3946633.png)